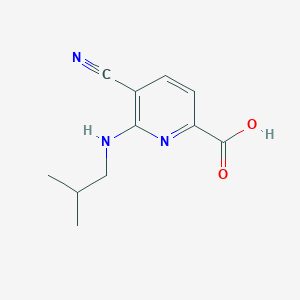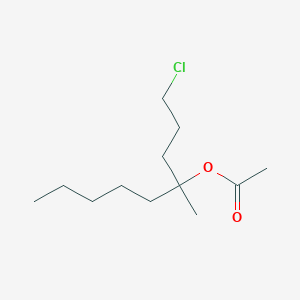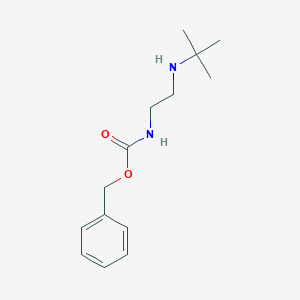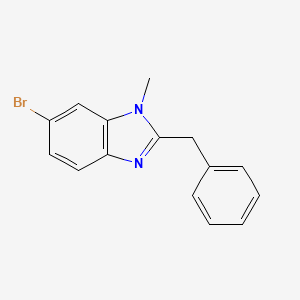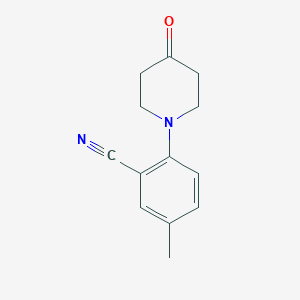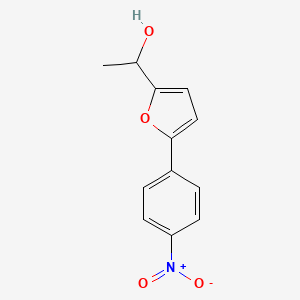![molecular formula C34H32N2O7S B8272142 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)
2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- involves several steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions.
Attachment of the Benzo[b]thienyl and Oxazolyl Groups: These groups can be attached through nucleophilic substitution reactions, where the appropriate nucleophiles react with electrophilic centers on the oxazolidinone ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe or ligand in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its multifunctional nature allows for the design of polymers, coatings, and other materials with tailored characteristics.
作用機序
The mechanism of action of 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, forming non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Oxazolidinone Derivatives: Compounds with similar oxazolidinone rings but different substituents.
Benzo[b]thiophene Derivatives: Compounds with the benzo[b]thiophene core but different functional groups.
Oxazole Derivatives: Compounds with the oxazole ring but different substituents.
Uniqueness
The uniqueness of 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- lies in its combination of multiple functional groups and complex structure. This allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds. Its ability to interact with diverse biological targets also sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C34H32N2O7S |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C34H32N2O7S/c1-21-27(35-32(43-21)23-11-7-4-8-12-23)15-17-41-28-14-13-26(31-25(28)16-18-44-31)29(37)30(40-2)33(38)36-24(20-42-34(36)39)19-22-9-5-3-6-10-22/h3-14,16,18,24,29-30,37H,15,17,19-20H2,1-2H3/t24-,29+,30-/m0/s1 |
InChIキー |
RJMAOQHXCDDACN-NSQMQTOTSA-N |
異性体SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)[C@H]([C@@H](C(=O)N5[C@H](COC5=O)CC6=CC=CC=C6)OC)O |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C(C(C(=O)N5C(COC5=O)CC6=CC=CC=C6)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


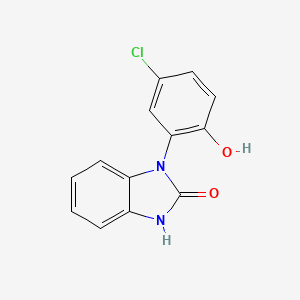
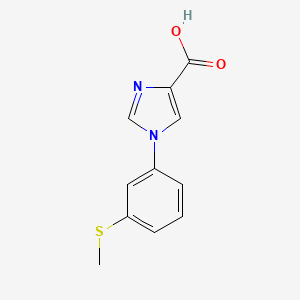
![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)
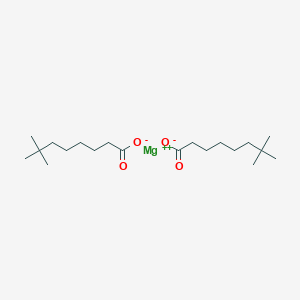
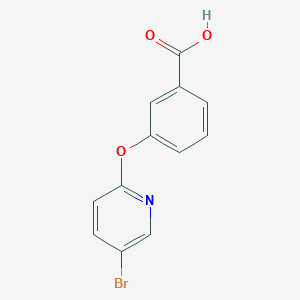
![Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate](/img/structure/B8272097.png)
